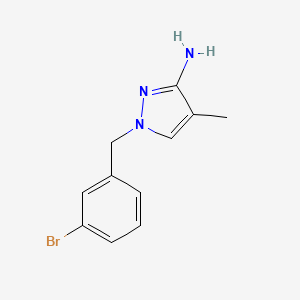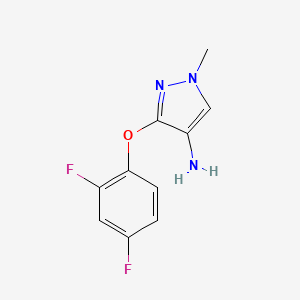![molecular formula C27H24ClN7OS B10908791 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide](/img/structure/B10908791.png)
2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide is a complex organic compound that features a triazole ring, an indole moiety, and a chlorinated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Chlorinated Aniline: The chlorinated aniline group is introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.
Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole, chlorinated aniline, and indole moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorinated aniline group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Materials Science: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors or sensors.
Mechanism of Action
The mechanism of action of 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide
- 1H-Indole-3-ethanamine, N-methyl-
Uniqueness
The uniqueness of 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide lies in its combination of a triazole ring, an indole moiety, and a chlorinated aniline group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24ClN7OS |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C27H24ClN7OS/c1-18(26(36)33-31-16-19-15-30-24-10-6-5-9-23(19)24)37-27-34-32-25(35(27)22-7-3-2-4-8-22)17-29-21-13-11-20(28)12-14-21/h2-16,18,29-30H,17H2,1H3,(H,33,36)/b31-16+ |
InChI Key |
XTUVPZSEFLRRBC-WCMJOSRZSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CNC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B10908708.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10908715.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B10908720.png)
![(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10908723.png)
![N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide](/img/structure/B10908727.png)
![4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908732.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10908735.png)
![1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908738.png)

![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908757.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10908770.png)
![2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10908775.png)
![ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate](/img/structure/B10908784.png)
